![molecular formula C10H14O2 B2370794 1-(3,5-Dimethylphenyl)ethane-1,2-diol CAS No. 880498-12-4](/img/structure/B2370794.png)
1-(3,5-Dimethylphenyl)ethane-1,2-diol
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Overview
Description
“1-(3,5-Dimethylphenyl)ethane-1,2-diol” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for “1-(3,5-Dimethylphenyl)ethane-1,2-diol” is 1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“1-(3,5-Dimethylphenyl)ethane-1,2-diol” is a powder at room temperature . It has a melting point of 44-48 degrees Celsius .Scientific Research Applications
Crystal Structure and Bond Length Analysis
Research on derivatives of 1-(3,5-Dimethylphenyl)ethane-1,2-diol includes the study of crystal structures and bond lengths. For instance, the crystal structures of various 1,2-diphenylethane derivatives, including 1,2-bis(2,4-dimethylphenyl)ethane, have been determined by X-ray diffraction analysis, revealing details about bond lengths and temperature-dependent structural changes. These studies help in understanding the molecular behavior of such compounds under different conditions (Harada & Ogawa, 2001).
Synthesis Techniques
Significant work has been done on the synthesis of related compounds like 1,2-Bis(3,4-dimethylphenyl)ethane. For example, effective synthesis methods involving Friedel-Crafts alkylation have been developed. These studies contribute to the field of organic synthesis, offering efficient routes for preparing such compounds (Takahashi et al., 1995).
Chemical Reactions in Ionic Liquids
Conformational Analysis
Studies have also been conducted on the conformational analysis of similar compounds. For example, research on tetraarylethanes, closely related to 1-(3,5-Dimethylphenyl)ethane-1,2-diol, helps in understanding the spatial arrangement of atoms within the molecule and its implications for chemical reactivity and physical properties (Dougherty et al., 1978).
Safety and Hazards
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through hydrophobic interactions and hydrogen bonding, as it contains aromatic rings and hydroxyl groups .
Biochemical Pathways
The biochemical pathways affected by 1-(3,5-Dimethylphenyl)ethane-1,2-diol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFAFRZFUHITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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